molecular formula C9H15ClN2O B3111352 3-Methyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride CAS No. 1822934-00-8

3-Methyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride

Cat. No.: B3111352
CAS No.: 1822934-00-8
M. Wt: 202.68 g/mol
InChI Key: VJKYUWVTUCDJII-UHFFFAOYSA-N
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Description

3-Methyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidine ring fused to an oxazole ring, with a methyl group at the 3-position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperidine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux with a solvent such as methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of halogenated piperidine derivatives.

Scientific Research Applications

3-Methyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Methyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-piperidin-2-yl-1,2-oxazole: The parent compound without the hydrochloride salt.

    5-Methyl-2-piperidin-4-yl-1,3-oxazole: A structural isomer with different substitution patterns.

    3-Methyl-5-piperidin-2-yl-1,2-thiazole: A sulfur analog of the compound.

Uniqueness

3-Methyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride is unique due to its specific substitution pattern and the presence of both piperidine and oxazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-7-6-9(12-11-7)8-4-2-3-5-10-8;/h6,8,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKYUWVTUCDJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride
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3-Methyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride
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3-Methyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride
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3-Methyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride
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3-Methyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride
Reactant of Route 6
3-Methyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride

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